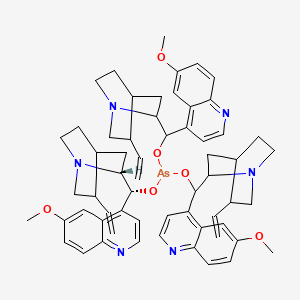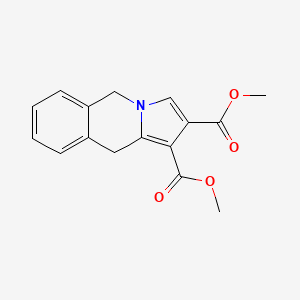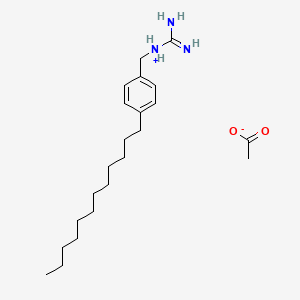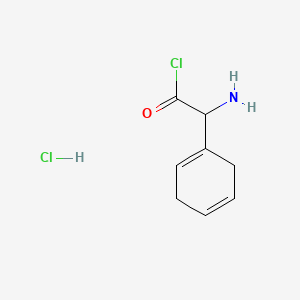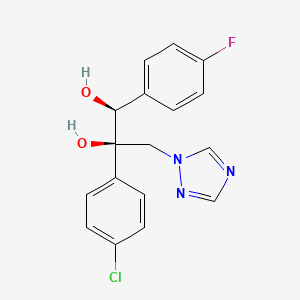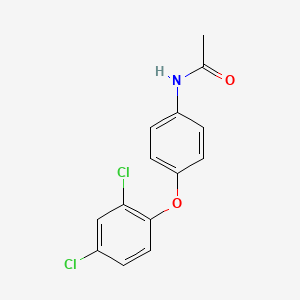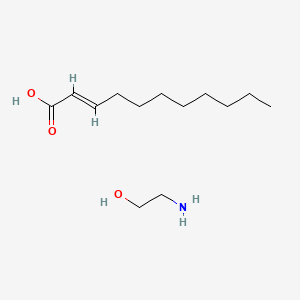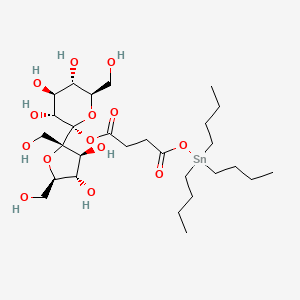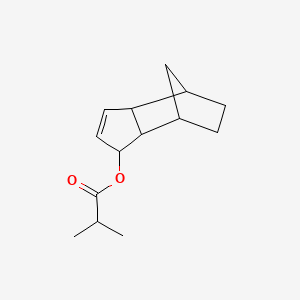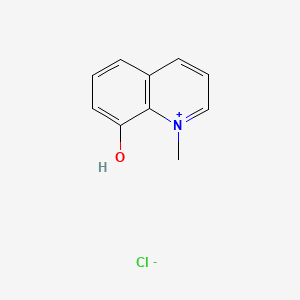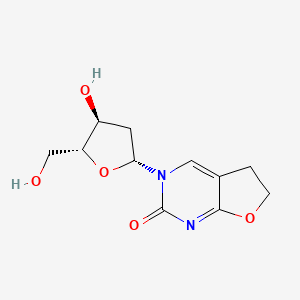
3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one is a complex organic compound with a unique structure that includes a furan ring fused to a pyrimidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a hydroxyketone, under acidic or basic conditions.
Introduction of the pyrimidine ring: This step involves the condensation of the furan derivative with a suitable amine or amide, followed by cyclization to form the fused pyrimidine ring.
Functional group modifications: The hydroxyl and hydroxymethyl groups are introduced through selective oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The furan and pyrimidine rings can be reduced under hydrogenation conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or tosyl chloride (TsCl) for converting hydroxyl groups to chlorides or tosylates.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or tosylated derivatives.
Scientific Research Applications
3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing their activity.
Interacting with DNA: Intercalating into DNA and disrupting its function.
Modulating signaling pathways: Affecting key signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Streptozotocin: A glucosamine-nitrosourea compound with a similar furan ring structure.
2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose: A compound with a similar tetrahydrofuran ring.
Uniqueness
3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one is unique due to its fused furan-pyrimidine ring structure, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
97975-00-3 |
|---|---|
Molecular Formula |
C11H14N2O5 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydrofuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C11H14N2O5/c14-5-8-7(15)3-9(18-8)13-4-6-1-2-17-10(6)12-11(13)16/h4,7-9,14-15H,1-3,5H2/t7-,8+,9+/m0/s1 |
InChI Key |
QCIBQMMNYYRIGG-DJLDLDEBSA-N |
Isomeric SMILES |
C1COC2=NC(=O)N(C=C21)[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
C1COC2=NC(=O)N(C=C21)C3CC(C(O3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate](/img/structure/B12679954.png)
